molecular formula C23H16N6 B12208680 3-(naphthalen-1-ylmethyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

3-(naphthalen-1-ylmethyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12208680
M. Wt: 376.4 g/mol
InChI Key: OMLKBKCMJKFGHH-UHFFFAOYSA-N
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Description

3-(naphthalen-1-ylmethyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound features a unique structure that combines multiple fused rings, making it a versatile scaffold for drug design and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(naphthalen-1-ylmethyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of green solvents and recyclable catalysts is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(naphthalen-1-ylmethyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 3-(naphthalen-1-ylmethyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves the inhibition of CDK2, a key enzyme in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . This selective inhibition makes it a promising candidate for targeted cancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(naphthalen-1-ylmethyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine stands out due to its unique combination of fused rings and substituents, which confer enhanced stability and specificity in binding to molecular targets. This structural uniqueness contributes to its superior cytotoxic activity against various cancer cell lines compared to similar compounds .

Properties

Molecular Formula

C23H16N6

Molecular Weight

376.4 g/mol

IUPAC Name

5-(naphthalen-1-ylmethyl)-10-phenyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C23H16N6/c1-2-10-18(11-3-1)29-22-20(14-25-29)23-27-26-21(28(23)15-24-22)13-17-9-6-8-16-7-4-5-12-19(16)17/h1-12,14-15H,13H2

InChI Key

OMLKBKCMJKFGHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)CC5=CC=CC6=CC=CC=C65

Origin of Product

United States

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